Cpm-dea
Description
Conceptual Frameworks for Chemical Compound Research
A conceptual framework in chemical and biochemical research serves as an organizational scaffold for a scientific investigation. spparenet.org It outlines the researcher's ideas, perceptions, and intentions regarding the study, encompassing the research problem, relevant literature, theoretical underpinnings, and methodological approach. spparenet.org This framework is crucial for identifying key variables and understanding the relationships between them. scribbr.com
For a novel compound, the initial framework would likely focus on its structural elucidation and the characterization of its fundamental physicochemical properties. As research progresses, this framework would expand to include its reactivity, potential applications, and interactions with biological systems. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often integrated into modern conceptual frameworks to predict biological activities and guide the design of new compounds. researchgate.net
Historical Context and Evolution of Research on Specific Chemical Structures
The history of chemical research is rich with examples of how the investigation of specific chemical structures has evolved. The latter half of the 19th century, for instance, is often referred to as the "alkaloids era" due to the extensive research into this class of naturally occurring nitrogenous compounds. cambridge.org The 20th century witnessed a "psychopharmacology revolution" in the 1950s, spurred by the discovery of drugs like chlorpromazine, which profoundly changed the treatment of psychiatric disorders. cambridge.orgcbtbaltimore.comescholarship.org
This historical context is vital as it provides a roadmap of successful (and unsuccessful) research strategies. The development of psychotropic medications, for example, has moved from serendipitous clinical observations to more target-based drug discovery. cambridge.org Early treatments often involved sedation with substances like bromides and barbiturates, whereas later research focused on targeting specific neurotransmitters like serotonin, dopamine, and norepinephrine. cbtbaltimore.com Understanding this evolution helps researchers to build upon past knowledge and avoid repeating previous pitfalls.
Current Research Paradigms in Related Compound Classes
Contemporary chemical research is characterized by several key paradigms. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify potential drug candidates. nih.gov There is also a growing emphasis on multitarget drug discovery, where a single compound is designed to interact with multiple biological targets, potentially offering greater efficacy and reduced side effects. nih.gov
In the realm of psychoactive drug development, there is a renewed interest in substances like psychedelics, which are being investigated with modern scientific rigor for their therapeutic potential in treating conditions such as generalized anxiety disorder. wkyc.com This research is often conducted in conjunction with therapy, representing a shift from a purely pharmacological to a more integrated treatment model. youtube.com Furthermore, the complexity of the central nervous system presents unique challenges, driving the need for specialized knowledge in areas like biomarker identification and target engagement to de-risk the drug discovery process. youtube.com
The regulatory landscape also plays a crucial role in shaping research paradigms. In the United States, the Drug Enforcement Administration (DEA) regulates the use of controlled substances in research. usdoj.govdea.gov Researchers must adhere to strict protocols for registration, handling, and record-keeping of scheduled substances. oregonstate.eduprecisionformedicine.comusdoj.gov
Once "Cpm-dea" is accurately identified, its investigation will undoubtedly be influenced by these established frameworks, historical lessons, and current scientific and regulatory trends. The following sections would, upon clarification, delve into the specific chemical properties, synthesis, analytical methods, and research applications of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93111-28-5 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H18N2O4/c1-4-19(5-2)12-6-7-13-11(3)17(18(23)24-14(13)10-12)20-15(21)8-9-16(20)22/h6-10H,4-5H2,1-3H3 |
InChI Key |
UWINBAGSQDNBNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)N3C(=O)C=CC3=O)C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)N3C(=O)C=CC3=O)C |
Synonyms |
CPM-DEA N-(4-(7-(diethylamino)-4-methylcoumarin-3-yl))maleimide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for Chemical Synthesis of Target Compounds
The synthesis of key compounds like Diethanolamine (B148213) (DEA) and Chlorpheniramine (B86927) (CPM) involves distinct chemical strategies.
Diethanolamine (DEA) is an organic compound with the formula HN(CH₂CH₂OH)₂ wikipedia.orgnih.gov. Industrially, DEA is produced through the reaction of ethylene (B1197577) oxide with excess ammonia (B1221849) wikipedia.orgthechemco.com. This process also yields ethanolamine (B43304) and triethanolamine (B1662121), and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants wikipedia.org.
Chlorpheniramine (CPM) , also known as chlorphenamine, is an antihistamine wikipedia.org. Several patented methods exist for its synthesis wikipedia.org. One synthetic route involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine (B119429) in the presence of sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile wikipedia.org. This intermediate is then alkylated with 2-dimethylaminoethylchloride, also in the presence of sodium amide wikipedia.org. Subsequent hydrolysis and decarboxylation steps lead to the formation of chlorpheniramine wikipedia.org. Another method begins with pyridine, which undergoes alkylation by 4-chlorophenylacetonitrile to yield 2-(4-chlorobenzyl)pyridine (B3024584) wikipedia.org.
Preparation of Structurally Modified Derivatives
The versatility of Diethanolamine allows for the preparation of various derivatives, while Chlorpheniramine itself is a complex molecule whose synthesis is a form of derivatization.
Synthesis of Diethanolamine Derivatives (e.g., Fatty Acid Diethanolamides, Methylated Alkanolamines)
Diethanolamine is a crucial chemical feedstock for a range of derivatives, particularly diethanolamides.
Fatty Acid Diethanolamides , such as Cocamide Diethanolamine (Cocamide DEA), are commonly synthesized by reacting fatty acids, often derived from coconut oil, or their methyl esters, with diethanolamine specialchem.comwikipedia.orgalsglobal.comatlantis-press.comgoogle.com. Cocamide DEA, for instance, is a diethanolamide formed by reacting a mixture of fatty acids from coconut oils with diethanolamine specialchem.comwikipedia.org.
Research findings detail specific conditions for the synthesis of diethanolamide surfactants. For example, the amidation reaction between lauric acid and diethanolamine can be conducted with a mole ratio of 1:1, at a heating temperature of 140–160 °C, a stirring speed of 150–200 rpm, and a reaction time of 3–4 hours, utilizing sodium methylate as a catalyst at a concentration of 0.3–0.5% atlantis-press.com. Another method for preparing high proportion mixed oil Cocamide DEA involves reacting coconut oil and palm kernel oil with diethanolamine, along with sodium chloride, at 135 °C under 0.2 MPa pressure for 6 hours google.com.
Diethanolamine's reactivity extends beyond amides; it is also used in the production of morpholine (B109124) wikipedia.org. Furthermore, the reaction of 2-chloro-4,5-diphenyloxazole (B8386082) with DEA yields ditazole, and the reaction of DEA with isobutyraldehyde, with water removal, produces an oxazolidine (B1195125) wikipedia.org.
Derivatization Strategies for Antihistamine Compounds
Chlorpheniramine is itself a synthetic alkylamine derivative nih.gov. It is commonly encountered as Chlorpheniramine maleate, which is a salt form derived from chlorpheniramine and maleic acid nih.gov. This salt formation is a common derivatization strategy in pharmaceuticals to improve properties like solubility or stability. Chlorpheniramine functions as a potent H₁ antihistamine, acting as an inverse agonist of the histamine (B1213489) H₁ receptor wikipedia.org.
Incorporation into Complex Ligand Structures
Diethanolamine's polyfunctional nature, possessing both secondary amine and diol functional groups, makes it suitable for incorporation into various complex chemical structures wikipedia.orgalsglobal.com. Amides derived from DEA and fatty acids are known to be amphiphilic wikipedia.org.
Reaction Mechanisms and Selectivity in Synthesis
The synthesis of Diethanolamine involves the sequential addition of ethylene oxide to ammonia, forming ethanolamine, then diethanolamine, and finally triethanolamine wikipedia.org. The amidation process for synthesizing diethanolamides from methyl esters and diethanolamine is a condensation reaction, typically catalyzed by bases like sodium methylate or NaOH, leading to the formation of stable amide bonds atlantis-press.com.
For Chlorpheniramine synthesis, the mechanisms involve key organic reactions such as alkylation, hydrolysis, and decarboxylation wikipedia.org. The presence of stereoisomers for chlorpheniramine, such as dexchlorpheniramine, indicates that stereoselectivity can be a relevant aspect in its synthesis, although detailed stereoselective mechanisms were not specified in the provided information wikipedia.org.
Process Optimization in Chemical Synthesis
Process optimization is critical for efficient and high-yield chemical synthesis. In the production of diethanolamides, optimization efforts have focused on several parameters.
For the synthesis of diethanolamide surfactants, studies have shown that the mole ratio of methyl esters to diethanolamine significantly impacts conversion, with higher diethanolamine moles shifting the reaction equilibrium to the right and increasing conversion atlantis-press.com. Optimal conditions reported include a mole ratio of methyl esters to diethanolamine at 1:5, and a NaOH catalyst content of 5% at 160 °C for 3 hours, achieving a conversion of 68.95% and desirable surfactant characteristics such as CMC and HLB values atlantis-press.com.
For the preparation of high proportion mixed oil Cocamide Diethanolamine, optimized conditions involve a reaction temperature of 135 °C, a pressure of 0.2 MPa, and a reaction time of 6 hours, with the inclusion of sodium chloride google.com. In the industrial production of Diethanolamine itself, the ratio of products can be controlled by adjusting the stoichiometry of the reactants, which is a form of process optimization wikipedia.org.
Table 1: Optimized Synthesis Conditions for Diethanolamide Surfactants
| Parameter | Value/Range (Diethanolamide from Lauric Acid) atlantis-press.com | Value/Range (High Proportion Mixed Oil Cocamide DEA) google.com |
| Reactant Mole Ratio | Lauric Acid:Diethanolamine = 1:1 | Coconut Oil:Palm Kernel Oil:Diethanolamine = 45-50%:5-7%:45-50% |
| Temperature | 140–160 °C | 135 °C |
| Stirring Speed | 150–200 rpm | Constant stirring |
| Reaction Time | 3–4 hours | 6 hours |
| Catalyst | Sodium methylate (0.3–0.5%) | Sodium chloride (approx. 1% of gross mass) |
| Pressure | Not specified | 0.2 MPa |
| Optimized Mole Ratio (Methyl Esters to Diethanolamine) | 1:5 (for 68.95% conversion) atlantis-press.com | Not specified |
| NaOH Catalyst Content | 5% (for 68.95% conversion) atlantis-press.com | Not specified |
Molecular and Cellular Biological Interactions
Investigation of Receptor Binding and Modulation
The N-cyclopropylmethyl (CPM) group is a significant pharmacophore that influences the binding affinity and selectivity of compounds for various receptors. Research into quinolinopropellane derivatives has shown that the presence of an N-cyclopropylmethyl group results in high binding affinity for the δ-opioid receptor (DOR). researchgate.net Specifically, the quinolinopropellane compound featuring the CPM group was identified as a selective DOR full agonist. researchgate.net This highlights the crucial role of the CPM moiety in specific receptor interactions.
Further studies on other compounds have also demonstrated the importance of the CPM group in receptor binding. For instance, in the development of radioligands for imaging nociceptin/orphanin FQ peptide (NOP) receptors, compounds incorporating the CPM group were synthesized and evaluated. nih.gov These ligands displayed high, sub-nanomolar binding affinity (Kᵢ) to human recombinant NOP receptors. nih.gov The specific binding of these radioligands was confirmed in baseline and pre-block experiments in monkeys, where a high level of receptor-specific binding was observed. nih.gov
The affinity of a compound for its receptor is often quantified by its dissociation constant (Kᵢ or Kₔ), which represents the concentration of a ligand that occupies half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Saturation binding assays are commonly used to determine these values, along with the maximum receptor expression level (Bₘₐₓ). unc.edu
Table 1: Receptor Binding Affinity Data for N-CPM Containing Compounds
| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Activity |
|---|---|---|---|
| Quinolinopropellanes | δ-opioid receptor (DOR) | High | Full Agonist researchgate.net |
Enzymatic Interaction and Pathway Perturbation Studies
The introduction of external molecules can cause significant disturbances, or perturbations, in cellular regulatory networks, potentially leading to widespread changes in gene expression and even cell death. nih.gov The study of these perturbations is crucial for understanding the functional consequences of molecular interactions. Cpm-dea, or Cyclopropyl-methyldiethylamine, belongs to a class of amine compounds that can influence enzymatic processes. For example, studies on the E2 transition state for reactions involving 1-phenylethylammonium ions have included N-methyldiethylamine as a leaving group, demonstrating its participation in concerted elimination processes that compete with substitution reactions. researchgate.net
Enzymatic activity can be modulated by various factors. In the context of endocytosis, nitric oxide (NO) has been shown to regulate the process through the S-nitrosylation of the enzyme dynamin. pnas.org Treatment of purified recombinant dynamin with an NO donor, DEA-NO, increased its GTPase activity and accelerated its self-assembly into the helical structures necessary for vesicle formation. pnas.org This demonstrates how a specific chemical modification can perturb an enzyme's function and the pathway it governs.
Methodologies like the quantitative analysis of enzyme perturbation sensitivities (STEPS) allow for a systematic investigation of how graded changes in enzyme expression affect metabolic pathways. nih.gov Such approaches can identify rate-limiting steps and bottlenecks, providing insights into how pathway flux is controlled. nih.gov Furthermore, computational tools can help visualize pathway interaction networks, revealing how perturbations in one pathway might cascade to affect others. researchgate.net
The study of enzymatic reactions can also be approached through combined quantum mechanics/molecular mechanics (QM/MM) methods, which allow for the calculation of free-energy changes along a reaction path. researchgate.net This provides a molecular-level understanding of the catalytic effects within an enzyme's active site. researchgate.net
Cellular Proliferation and Apoptosis Modulation
The regulation of cellular life and death is a tightly controlled balance between proliferation and apoptosis (programmed cell death). bdbiosciences.comresearchgate.net An insufficient level of apoptosis can lead to uncontrolled cell proliferation, a hallmark of cancer, while excessive apoptosis can result in tissue atrophy. wikipedia.org Apoptosis is a highly regulated process involving a cascade of biochemical events, including the activation of proteases called caspases, which ultimately leads to cell disassembly into apoptotic bodies. researchgate.netwikipedia.org
Chemical compounds can modulate this balance. For instance, various nitric oxide (NO) donors, including DEA NONOate, have been shown to selectively induce apoptosis in transformed fibroblasts while sparing their nontransformed counterparts. oup.com This selective induction of apoptosis in transformed cells was associated with mitochondrial depolarization and the activation of caspase-3. oup.com The process of apoptosis can be initiated through either intrinsic pathways, which respond to cellular stress, or extrinsic pathways, triggered by external signals from other cells. wikipedia.orgnih.gov Both pathways converge on the activation of caspases. wikipedia.org
Conversely, apoptosis can trigger a compensatory proliferation in surrounding cells to maintain tissue homeostasis, a process observed in organisms from Drosophila to mammals. nih.gov This phenomenon, known as apoptosis-induced compensatory proliferation, ensures that tissue size and integrity are maintained after cell loss. nih.gov
Table 2: Effect of NO Donors on Apoptosis in Fibroblasts
| Cell Type | Compound | Apoptosis Induction | Caspase-3 Activity |
|---|---|---|---|
| src transformed fibroblasts | DEA NONOate | Selective induction oup.com | Detected oup.com |
Fibroblasts, a major component of connective tissue, play a critical role in tissue homeostasis and disease progression, including cancer. frontiersin.org These cells can be induced to differentiate toward various phenotypes, including osteoblast-like cells, when cultured under specific conditions. diva-portal.org For example, human dermal fibroblasts can be transdifferentiated into osteoblast-like cells, a process confirmed by the expression of markers like bone-specific alkaline phosphatase (bALP). nih.gov
In the context of cancer, cancer-associated fibroblasts (CAFs) are known to influence tumor progression. frontiersin.org Transcriptome analysis of fibroblasts from different stages of breast cancer reveals distinct gene expression profiles. frontiersin.org Fibroblasts from ductal carcinoma in situ (DCIS) show unique alterations in genes related to the cell cycle and motility, which are predicted to increase cell growth and invasion while inhibiting cell death. frontiersin.org Furthermore, some fibroblasts within the tumor microenvironment can express MHC class II molecules, enabling them to present antigens and participate in local immune responses. rupress.org
Nitric oxide (NO) donors like DEA NONOate have been shown to selectively induce apoptosis in transformed fibroblasts, a process linked to the oncogenic signaling pathways active in these cells. oup.com This selectivity suggests that the cellular state of the fibroblast dictates its response to external chemical modulators.
Cell Cycle Dynamics and Migration Assays
The cell cycle is the fundamental process by which cells replicate, progressing through a series of phases (G1, S, G2, and M) that are tightly regulated by cyclin-dependent kinases (Cdks) and their cyclin partners. mdpi.comtandfonline.com This progression is governed by checkpoints that ensure each phase is completed correctly before the next begins. mdpi.com Active cellular processes, including cell division and migration, drive the dynamic nature of tissues. nih.gov
Studies on fibroblasts from pre-invasive and invasive breast cancers have revealed significant differences in the expression of genes related to the cell cycle and cell movement. frontiersin.org Transcriptome profiling of fibroblasts from ductal carcinoma in situ (DCIS) predicted an activation of cell proliferation and invasion based on the altered expression of specific genes. frontiersin.org This suggests that fibroblasts can acquire distinct migratory and proliferative properties during cancer progression.
Collective cell migration is a coordinated process that often involves interplay between gene expression programs and cell cycle progression. nih.gov For instance, in Drosophila, the migration of caudal visceral mesoderm (CVM) cells is linked to cell cycle-dependent quality control mechanisms. nih.gov The transition between different gene expression programs during migration can be bridged by cell division events. nih.gov
Table 3: Predicted Functional Changes in DCIS Fibroblasts
| Cellular Process | Predicted State | Key Associated Genes | Reference |
|---|---|---|---|
| Cell Proliferation | Activated | PKMYT1, TGF-α | frontiersin.org |
| Cell Invasion | Activated | PKMYT1, TGF-α | frontiersin.org |
Gene Expression Regulation and Transcriptional Profiling
Gene expression profiling provides a snapshot of the genes being actively transcribed in a cell at a given time, offering insights into cellular function and responses to stimuli. thermofisher.com This is often achieved through techniques like RNA sequencing (RNA-seq), which measures the abundance of mRNA transcripts. f1000research.comnih.gov The data from these experiments, often expressed as counts per million (CPM), can be used to identify differentially expressed genes between different conditions. f1000research.comnih.govgalaxyproject.orgnih.gov
Transcriptional profiling has been instrumental in characterizing the diverse roles of different cell types. For example, comparing the transcriptomes of MHCII-positive and MHCII-negative fibroblasts in lung tumors revealed that MHCII-positive fibroblasts upregulate genes involved in immunological processes. rupress.org Similarly, profiling fibroblasts from different stages of breast cancer showed that those from pre-invasive lesions (DCIS) have distinct gene expression signatures related to cell growth and invasion compared to fibroblasts from normal tissue or invasive cancer. frontiersin.org
Epigenetic Modulation Mechanisms (e.g., DNA Methylation Alterations)
Epigenetic modifications are heritable changes that regulate gene expression without altering the underlying DNA sequence. durect.comimrpress.com These mechanisms, which include DNA methylation and histone modifications, are crucial for normal development and cellular function. imrpress.comresearchgate.net Dysregulation of the epigenome, such as abnormal DNA methylation patterns, can compromise cellular function and contribute to diseases like cancer. durect.comspandidos-publications.com
DNA methylation typically involves the addition of a methyl group to cytosine residues within CpG dinucleotides, a reaction catalyzed by enzymes called DNA methyltransferases (DNMTs). imrpress.comresearchgate.net Methylation in the promoter regions of genes is often associated with transcriptional silencing. imrpress.comspandidos-publications.com In cancer, hypermethylation of tumor suppressor gene promoters is a common event that leads to their inactivation. imrpress.comspandidos-publications.com
Some compounds can act as epigenetic modulators by influencing these processes. durect.com For example, certain therapeutic agents function by inhibiting DNMTs, which can lead to decreased DNA hypermethylation and the re-expression of silenced genes. durect.comimrpress.com The study of epigenetic changes, such as genome-scale DNA methylation profiles, has also been linked to complex conditions like chronic pain, where differentially methylated CpG sites have been identified in genes relevant to pain processing. nih.gov This suggests that epigenetic mechanisms can influence neuronal pathways and sensitivity. nih.gov
Table 4: Key Enzymes in DNA Methylation
| Enzyme | Function | Role in Methylation | Reference |
|---|---|---|---|
| DNMT1 | Maintenance Methylation | Copies existing methylation patterns during DNA replication. | imrpress.com |
| DNMT3A | De Novo Methylation | Establishes new methylation patterns. | imrpress.com |
Interactions with Cellular Structures and Components (e.g., Membrane Phospholipid Incorporation)
There is no available research detailing the specific interactions of this compound with cellular structures or its potential for incorporation into membrane phospholipids (B1166683). Scientific understanding of how a novel compound might interact with cell components—such as binding to membrane proteins, altering membrane fluidity, or being integrated into the phospholipid bilayer—requires targeted experimental investigation. Such studies would typically involve techniques like fluorescence microscopy, mass spectrometry, and cell-based assays to track the compound's localization and effects within the cell. Without such studies for this compound, any description of its interaction with cellular structures would be speculative.
Antimicrobial Activity Profiling
A profile of the antimicrobial activity for this compound is not available in the public domain. Determining such a profile involves testing the compound against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Key data points in an antimicrobial profile include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for various pathogens. This information is crucial for understanding the compound's spectrum of activity (i.e., whether it is broad-spectrum or narrow-spectrum) and its potency. As no studies have been published, no data table on the antimicrobial activity of this compound can be generated.
Biochemical Metabolism and Metabolite Analysis
Metabolic Pathways and Biotransformation Studies
The biotransformation of Diethanolamine (B148213) primarily occurs in the liver and involves two main pathways: methylation and phosphorylation. researchgate.net These pathways are common to the metabolism of naturally occurring ethanolamine (B43304), indicating that DEA can enter and be processed by these endogenous routes. iarc.frnih.gov
Research has shown that Diethanolamine is metabolized through biosynthetic routes similar to those of ethanolamine. iarc.frnih.gov The primary metabolic transformations involve:
N-methylation: DEA undergoes enzymatic methylation, where methyl groups are transferred from S-adenosylmethionine (SAM), to form N-methyldiethanolamine (MDEA) and subsequently N,N-dimethyldiethanolamine (DMEA). researchgate.net
O-phosphorylation: Both DEA and its methylated metabolites can be phosphorylated by cellular kinases. researchgate.net This process is a critical step that allows for their incorporation into phospholipid structures. iarc.frnih.gov
Incorporation into Phospholipids (B1166683): The phosphorylated metabolites of DEA, including phospho-DEA, can act as polar head groups for the synthesis of aberrant phospholipids. iarc.frnih.gov These can be integrated into cell membranes as analogues of natural phospholipids like phosphoglycerides and sphingomyelins. nih.gov The conjugation of a DEA-derived headgroup with a natural ceramide to form an aberrant sphingomyelin (B164518) has been reported. nih.gov
Studies in rats have demonstrated that after administration, DEA is slowly excreted, primarily as the unchanged parent compound in urine. epa.gov However, a portion of the compound bioaccumulates, particularly in the liver and kidneys, largely due to its incorporation into these aberrant phospholipids. nih.govresearchgate.net
Identification and Structural Elucidation of Metabolites
The investigation into DEA's metabolism has led to the identification and structural characterization of several key metabolites. These metabolites are primarily products of the N-methylation and O-phosphorylation pathways.
| Identified Metabolite | Parent Compound | Metabolic Process | Method of Identification | Reference |
| N-methyldiethanolamine (MDEA) | Diethanolamine | N-methylation | Not Specified | researchgate.net |
| N,N-dimethyldiethanolamine (DMEA) | N-methyldiethanolamine | N-methylation | Not Specified | researchgate.net |
| Phospho-DEA | Diethanolamine | O-phosphorylation | In vitro kinase assays | nih.gov |
| DEA-derived phosphoglycerides | Diethanolamine | O-phosphorylation & phospholipid synthesis | Not Specified | nih.gov |
| DEA-derived sphingomyelins | Diethanolamine | O-phosphorylation & sphingolipid synthesis | Not Specified | nih.gov |
| Dimethylglycine-EA | N,N-dimethyldiethanolamine | Enzymatic oxidation | Not Specified | researchgate.net |
These findings demonstrate that DEA is not merely an inert xenobiotic but is actively processed by cellular machinery, leading to the formation of structurally distinct molecules that can be retained in tissues. researchgate.netnih.gov
Enzymology of Metabolic Conversion
The metabolic conversion of Diethanolamine is catalyzed by specific enzymes that are part of normal cellular metabolism. The key enzymatic activities involved are related to choline (B1196258) and ethanolamine metabolism.
Choline Kinase: In vitro assays have shown that choline kinase can phosphorylate DEA to form phospho-DEA. nih.gov This reaction occurs at the expense of choline, indicating that DEA acts as a competitive substrate for this enzyme. nih.gov
Methyltransferases: The N-methylation of DEA to MDEA and DMEA is an enzymatic process that utilizes S-adenosylmethionine (SAM) as the methyl group donor. researchgate.net This suggests the involvement of one or more N-methyltransferases.
Oxidoreductases: The conversion of N,N-dimethyldiethanolamine to dimethylglycine-EA involves enzymatic oxidation. researchgate.net While the specific enzyme has not been fully characterized, oxidoreductases are known to be involved in such transformations. mdpi.com
Phospholipase D: It has been proposed that DEA may interact with lipid metabolism through the enzyme-catalyzed transphosphatidylation of phosphatidylcholine by phospholipase D. researchgate.net
The kinetics of these enzymatic reactions are a determining factor in the metabolic fate of DEA. For instance, the Michaelis-Menten constant (Km) for DEA incorporation into phospholipids is significantly higher than that for the natural substrates, choline and ethanolamine, indicating a lower affinity but still significant interaction. umich.edu
Subcellular Localization of Metabolic Processes
The metabolic processing of Diethanolamine occurs in specific cellular compartments, which is critical for its subsequent effects on cellular function.
Cytoplasm: DEA is predicted to be located in the cytoplasm based on its physicochemical properties. hmdb.cat3db.ca This is the site where initial enzymatic reactions like phosphorylation by choline kinase would occur. nih.gov
Endoplasmic Reticulum (ER): The primary site for phospholipid synthesis is the membrane of the endoplasmic reticulum. umich.edubiorxiv.org This is where phosphorylated DEA and its methylated derivatives are incorporated into aberrant phospholipids. umich.edu
Mitochondria: While the primary synthesis of phospholipids occurs in the ER, functional and structural alterations in liver mitochondria have been observed following DEA administration. iarc.fr This suggests that either DEA or its metabolites may interact with mitochondrial membranes or metabolic processes. iarc.frumich.edu
This subcellular distribution means that the incorporation of DEA-derived aberrant phospholipids can directly affect the integrity and function of critical cellular membranes, particularly the ER and potentially mitochondria. iarc.frumich.edu
Advanced Metabolomics Approaches in Research
Metabolomics, the comprehensive analysis of metabolites in a biological system, has become a valuable tool for investigating the biochemical changes induced by compounds like DEA. scispace.comoup.com This approach provides a detailed snapshot of the metabolic state of an organism or cell culture, allowing for the identification of pathways affected by xenobiotic exposure. creative-proteomics.com
Metabolomics has been applied to elucidate the mechanisms underlying DEA's biological activity, moving beyond simple metabolite identification to understand broader systemic effects.
Choline Deficiency: A key mechanistic finding from metabolomics and related studies is that DEA induces a state of choline deficiency. nih.goveuropa.eu This occurs because DEA competitively inhibits choline uptake and is itself a substrate for enzymes in the choline metabolic pathway, such as choline kinase. nih.govnih.gov Metabolomic analyses of plasma samples from rats administered DEA showed a dose-dependent decrease in choline levels. europa.eu This disruption of choline homeostasis is a central event in the compound's mechanism of action. researchgate.neteuropa.eu
Read-Across Studies: Metabolomics has been effectively used to support read-across approaches in toxicology. researchgate.net By comparing the metabolic profiles of rats treated with DEA, monoethanolamine (MEA), and triethanolamine (B1662121) (TEA), researchers can assess their mechanistic similarities. researchgate.netresearchgate.net Principal component analysis of these metabolic profiles provides a way to group these related compounds based on their biological effects, strengthening the justification for using data from one compound to fill gaps for another. researchgate.netresearchgate.net
Identifying Altered Pathways: Untargeted metabolomics analysis in cattle has identified diethanolamine as a differentially featured metabolite associated with certain physiological states, alongside compounds like 2-hydroxyglutarate. nih.gov This highlights the ability of metabolomics to uncover unexpected associations and potential downstream effects of a compound's presence in a biological system. nih.gov
These applications demonstrate the power of metabolomics to provide a systems-level view of toxicological mechanisms, linking initial metabolic events to broader biological responses. scispace.com
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of fatty acid diethanolamides like Cocamide DEA. researchgate.net It provides detailed information about the molecular structure, allowing for the confirmation of covalent linkages and the quantification of the diethanolamide content. researchgate.net
Studies utilizing ¹H NMR have successfully verified the chemical structure of various fatty acid diethanolamides. researchgate.netresearchgate.netrsc.org The spectra confirm the formation of the amide bond, which is a key structural feature of these molecules. For instance, in the analysis of oleic acid diethanolamide, a compound structurally related to the components of Cocamide DEA, specific proton signals are used to confirm the synthesis. researchgate.net Similarly, ¹H NMR is employed to characterize the structural features of coconut fatty acid diethanolamide-based polyols (p-CFAD). rsc.org Quantitative NMR (qNMR) can also be applied to determine the purity and content of the diethanolamide, with some methods reporting the ability to quantify content greater than 95%.
Table 1: Representative ¹H NMR Chemical Shifts for Oleic Acid Diethanolamide
| Chemical Shift (δ) ppm | Assignment of Protons |
|---|---|
| 0.89 | Terminal -CH₃ group |
| 1.27 | -(CH₂)n- protons in the long fatty acid chain |
| 1.59 | -CH₂- group protons |
| 3.00 | Protons of the primary -OH group |
This table is based on data for a related fatty acid diethanolamide and serves as a representative example of NMR analysis for this class of compounds. researchgate.net
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of Cocamide DEA and related substances, such as residual diethanolamine (B148213). alsglobal.comanalytice.comscispace.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in confirming the elemental composition of the molecule and its fragments.
A study on the homologous series of Cocamide Diethanolamine (C(n)-DEA) using LC-HRMS detailed the fragmentation patterns. acs.org In positive electrospray ionization mode (+ESI), the compounds produce distinct in-source fragments and adducts.
Table 3: Mass Spectrometry Data for a C₅DEA Homolog
| Ionization Mode | Adduct/Fragment | Measured m/z | Description |
|---|---|---|---|
| Positive ESI | [M+H]⁺ | - | Protonated molecular ion, the most abundant adduct. |
| Positive ESI | Fragment 1 | 106.0872 | Characteristic in-source fragment. |
| Positive ESI | Fragment 2 | 88.0749 | Characteristic in-source fragment. |
| Negative ESI | [M-H]⁻ | - | Deprotonated molecular ion. |
| Negative ESI | Fragment | 104.0720 | Characteristic fragment in negative mode. |
Data derived from the analysis of the Cocamide Diethanolamine homologous series. acs.org
This technique is robust enough to achieve quantification levels in the parts-per-million (PPM) range for residual DEA in cosmetic products containing Cocamide DEA. alsglobal.com
Chromatographic Separation Techniques (e.g., HPLC) in Compound Analysis
Chromatographic techniques are essential for separating the complex mixture of fatty acid amides that constitute commercial Cocamide DEA and for quantifying impurities. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods have been developed and published for the analysis of Cocamide DEA. cir-safety.orgcir-safety.org
A significant advancement in this area is the development of a system-independent retention index (RI) system for reversed-phase liquid chromatography (RPLC) based on the Cocamide Diethanolamine homologous series (C(n)-DEA). acs.org This approach allows for the harmonization of retention time data across different instruments and conditions, which is invaluable for compound identification in complex samples. The validation of this RI system was performed across eight different LC setups, demonstrating its robustness. acs.org
Table 4: Summary of LC Systems Used for Validating the CDEA-Based Retention Index
| LC System | Column Type | Mobile Phase | Flow Rate (mL/min) |
|---|---|---|---|
| LC 1 | Acclaim RSLC C18 | Formic acid buffer / Acetonitrile | 0.2 |
| LC 2 | Acclaim RSLC C18 | Ammonium formate (B1220265) buffer / Acetonitrile | 0.2 |
| LC 3 | Acclaim RSLC C18 | Formic acid buffer / Methanol | 0.2 |
| LC 4 | Acclaim RSLC C18 | Formic acid buffer / Acetonitrile | 0.2 (constant) |
| LC 5 | Acclaim RSLC C18 | Ammonium acetate (B1210297) buffer / Methanol | 0.2 |
| LC 6 | BEH C18 | Formic acid buffer / Acetonitrile | 0.35 |
| LC 7 | BEH C18 | Ammonium formate buffer / Acetonitrile | 0.35 |
| LC 8 | BEH C18 | Ammonium acetate buffer / Acetonitrile | 0.35 |
This table summarizes the diverse conditions under which the C(n)-DEA retention index system was successfully validated, highlighting its versatility. acs.org
In addition to liquid chromatography, gas chromatography (GC) is also employed, particularly for the determination of residual diethanolamine in fatty acid diethanolamide raw materials. scispace.com
Development and Validation of High-Throughput Analytical Methods
The need to analyze large numbers of samples in industrial and research settings has driven the development of high-throughput analytical methods. For fatty acid derivatives like Cocamide DEA, this often involves the automation of sample preparation and analysis. mdpi.comut.ee
A key development specific to this class of compounds is the use of the Cocamide Diethanolamine homologous series as a retention index (RI) system for RPLC-HRMS. acs.org This system facilitates the creation of large databases for suspect and non-target screening, which are hallmarks of high-throughput analysis. The creation of an RI database with over 3000 pollutants demonstrates the power of this approach. acs.org
General advancements in the high-throughput analysis of fatty acids, which are applicable to Cocamide DEA, include automated derivatization protocols coupled with GC-MS or LC-MS systems. mdpi.comchromatographyonline.com These automated methods reduce manual sample handling, which in turn decreases analysis time and cost while improving data reproducibility and standardizing data collection. mdpi.com For example, an automated online derivatization method using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) has been shown to improve reproducibility for the analysis of fatty acid standards and extracts from biological matrices. mdpi.com
Spectroscopic Investigation of Molecular Interactions in Solution
Understanding the molecular interactions of Cocamide DEA in solution is key to explaining its function as a surfactant, emulsifier, and viscosity modifier. Spectroscopic and other analytical techniques are used to probe these interactions.
One study investigated the intercalation of Cocamide DEA into the layers of montmorillonite (B579905) clay through both solution and solid-state processes. mdpi.com X-ray diffraction (XRD) revealed that CDEA molecules can form a tilted, paraffin-like double-layer arrangement between the silicate (B1173343) layers of the clay, with a basal spacing of approximately 44 Å. The driving forces for this interaction include ion-polar interactions between the interlayer cations (like Na⁺) and the ethanolamine (B43304) portion of the CDEA molecule, as well as van der Waals forces between the long alkyl chains of the CDEA molecules. mdpi.com Thermal analysis (TG-DSC) was also used to characterize the thermal decomposition of these CDEA-clay hybrids. mdpi.com
Another investigation used UV-Vis spectrophotometry to study the interaction between Cocamide DEA and molybdenum polyoxometalates. researcher.life This research explored the potential for forming new supramolecular compounds, which could have applications in areas such as environmental sensing. researcher.life
Preclinical Biological Model Systems and Methodologies
In Vitro Cellular and Tissue Culture Models
Primary Cell Isolation and Culture Techniques
No studies describing the isolation and culture of primary cells in response to "Cpm-dea" have been identified.
Established Cell Line Systems in Mechanistic Studies
There is no publicly available research detailing the use of established cell lines to investigate the mechanisms of action of "this compound".
In Vivo Animal Models for Systemic Biological Response Assessment
Rodent Models in Disease Research (e.g., Keloid Models)
No in vivo studies using rodent models to evaluate the efficacy or biological effects of "this compound" in any disease state, including keloid formation, have been reported in the scientific literature.
Pharmacodynamic Endpoints in Animal Studies
Without in vivo studies, there are no established pharmacodynamic endpoints for assessing the biological effects of "this compound" in animal models.
Pharmacokinetic Profiling in Animal Models (excluding human data)
The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of "this compound" in any animal model has not been described in available literature.
General information on preclinical models and ex vivo perfusion exists, but there is no discernible link to a compound referred to as "this compound" in the available scientific literature. It is possible that "this compound" is a highly specific internal code, an abbreviation not in public use, or a misspelling of a different compound. Without any foundational information on this specific chemical, the generation of a scientifically accurate and informative article as requested is not feasible.
Computational Chemistry and Molecular Dynamics
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its reactivity and physical properties. While specific quantum chemical studies on Cocamide DEA are not extensively available in the public domain, the methodologies can be applied to understand its characteristics.
Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate a variety of molecular properties. escholarship.org For Cocamide DEA, these calculations could provide valuable data:
| Calculated Property | Significance for Cocamide DEA |
| Electron Distribution and Partial Charges | Reveals the polar and non-polar regions of the molecule, explaining its amphiphilic nature. The nitrogen and oxygen atoms in the diethanolamine (B148213) head would be expected to have negative partial charges, while the hydrogen atoms of the hydroxyl groups and the carbonyl carbon would have positive partial charges, facilitating interactions with water and other polar molecules. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. This information is crucial for understanding its chemical stability and potential reaction mechanisms. |
| Molecular Electrostatic Potential (MEP) Map | Visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the sites most likely to engage in electrostatic interactions with other molecules. |
Such calculations on fatty acid amides, which are structurally related to Cocamide DEA, have provided insights into their enzymatic hydrolysis and inhibition mechanisms. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates that can bind to a biological target, such as a protein or enzyme.
While Cocamide DEA is not a therapeutic agent, molecular docking could be used to investigate its potential interactions with biological macromolecules. For instance, concerns have been raised about the safety of Cocamide DEA, and docking studies could help in predicting its binding affinity to various receptors or enzymes, providing a molecular basis for any observed biological effects.
A hypothetical molecular docking study of Cocamide DEA could involve the following steps:
Preparation of the Ligand (Cocamide DEA) and Target Protein: Three-dimensional structures of Cocamide DEA and a target protein would be prepared.
Docking Simulation: A docking algorithm would be used to place the Cocamide DEA molecule into the binding site of the target protein in various orientations and conformations.
Scoring and Analysis: The different poses would be "scored" based on their predicted binding affinity, and the most favorable binding modes would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Cocamide DEA and the protein.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. researchgate.net For Cocamide DEA, MD simulations can be used to study its conformational flexibility, its behavior in different solvent environments (e.g., water, oil), and its interactions with other molecules at an atomic level of detail.
Key applications of MD simulations for Cocamide DEA include:
Conformational Analysis: Cocamide DEA is a flexible molecule with several rotatable bonds. MD simulations can explore the different conformations it can adopt in solution and determine their relative stabilities.
Micelle Formation: As a surfactant, Cocamide DEA self-assembles into micelles in aqueous solutions above a certain concentration. MD simulations can model this process, providing insights into the structure and dynamics of the resulting micelles. mit.edu
Interaction with Interfaces: MD simulations can be used to study the behavior of Cocamide DEA at oil-water or air-water interfaces, which is fundamental to its role as an emulsifier and foaming agent. arxiv.org
Binding Stability: If a binding pose of Cocamide DEA to a target protein is predicted by molecular docking, MD simulations can be used to assess the stability of this complex over time.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a physical property. researchgate.net These models are widely used in drug discovery and toxicology to predict the properties of new or untested compounds.
For surfactants like Cocamide DEA, QSAR models can be developed to predict properties such as:
Critical Micelle Concentration (CMC): The concentration at which surfactants begin to form micelles. QSAR models for the CMC of non-ionic and anionic surfactants have been developed based on molecular descriptors. nih.gov
Surface Tension Reduction: The ability of a surfactant to lower the surface tension of a liquid.
Foaming Ability and Stability: The capacity to generate and sustain foam.
Toxicity and Irritation Potential: Predicting potential adverse effects based on molecular structure.
A QSAR study would typically involve the following steps:
Data Collection: Gathering experimental data for a series of structurally related surfactants.
Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each surfactant.
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: Testing the predictive power of the model on an independent set of compounds.
Cheminformatics Approaches in Compound Discovery and Optimization
Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. acs.org In the context of surfactant science, cheminformatics can be applied to:
Database Management: Creating and managing databases of surfactants and their properties.
Virtual Screening: Screening large virtual libraries of compounds to identify new surfactants with desired properties.
Formulation Design: Using computational models to predict the performance of surfactant mixtures and optimize formulations for specific applications. nih.gov
A notable application related to Cocamide DEA is the development of a liquid chromatographic retention index based on its homologous series. This cheminformatics approach aids in the identification of compounds in environmental samples by providing a standardized retention time. portlandpress.com
Computational Analysis of Chemical Reaction Pathways
Computational chemistry can be used to study the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. The synthesis of Cocamide DEA involves an amidation reaction between fatty acids (or their esters) and diethanolamine. researchgate.net
Computational analysis of this reaction could:
Elucidate the Reaction Mechanism: Determine the step-by-step process of the amidation reaction, including the role of any catalysts.
Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for each step of the reaction, providing insights into the reaction kinetics and thermodynamics. mdpi.com
Optimize Reaction Conditions: By understanding the reaction mechanism and energetics, computational studies can help in identifying the optimal conditions (e.g., temperature, catalyst) to maximize the yield and purity of Cocamide DEA.
Studies on the kinetics of the amidation reaction to produce fatty acid diethanolamides have highlighted its reversible nature and the importance of removing byproducts to drive the reaction forward. nih.gov Computational models can further refine the understanding of these processes at a molecular level.
Research Applications and Emerging Directions
Application as Biochemical Probes in Cellular Signaling Research
While not a classical biochemical probe in the sense of a highly specific ligand for a single target, Diethanolamine's biological activity has been a subject of research, particularly concerning its effects on cellular signaling and metabolism. Studies have investigated its impact on choline (B1196258) homeostasis, a critical aspect of cell signaling and membrane structure. oup.com Research has shown that DEA can inhibit the transport of choline into neural progenitor cells. oup.com
Furthermore, dermal application of DEA in animal studies has been linked to alterations in brain development, specifically by reducing neurogenesis and increasing apoptosis in the fetal hippocampus. oup.com These studies, while primarily toxicological, utilize DEA as a chemical agent to perturb cellular systems and thus understand the intricate signaling pathways involved in neural development. The effects of DEA on bone marrow mesenchymal stem cells have also been examined, revealing that it can induce mortality through metabolic imbalance and oxidative stress. umsha.ac.ir
Role in Materials Science and Polymer Chemistry Research
Diethanolamine (B148213) serves as a significant building block and functional additive in materials science and polymer chemistry. Its bifunctional nature, with two hydroxyl groups and a secondary amine, allows it to act as a crosslinking agent, a monomer, or a modifier in the synthesis of various polymers.
One notable application is in the synthesis of polyurethanes, where it can be used as a chain extender. It is also a precursor in the production of morpholine (B109124). wikipedia.org Amides derived from the reaction of DEA with fatty acids, known as diethanolamides, are widely used as amphiphilic compounds. wikipedia.org
Recent research has explored the use of Diethanolamine in the development of advanced materials. For instance, it has been used as an interfacial modifier in the fabrication of efficient electron-selective layer (ESL)-free perovskite solar cells. In this application, a monolayer of DEA molecules is inserted between the perovskite and the indium tin oxide (ITO) substrate, which improves the quality of the perovskite thin film and suppresses charge recombination, leading to higher power conversion efficiency. mdpi.com
The following table summarizes some of the roles of Diethanolamine in materials science and polymer chemistry research:
| Application Area | Specific Role of Diethanolamine | Resulting Material/Product |
| Polymer Synthesis | Chain extender, monomer | Polyurethanes, Morpholine |
| Surfactant Chemistry | Reactant with fatty acids | Diethanolamides |
| Advanced Materials | Interfacial modifier | Perovskite Solar Cells |
Utilization in Chemical Process Engineering and Solvent Systems
In the realm of chemical process engineering, Diethanolamine is extensively used in various solvent systems, primarily for gas treatment and corrosion inhibition. wikipedia.org Aqueous solutions of DEA are widely employed to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery gas streams. wikipedia.org This application leverages the basicity of the amine group to react with the acidic gases.
DEA is also a common component in metalworking fluids, where it acts as a corrosion inhibitor. nih.govnih.gov Its ability to neutralize acids and form a protective film on metal surfaces makes it effective in this role. nih.gov
Recent research has focused on enhancing the properties of DEA-based solvent systems. For example, the development of hybrid solvents combining DEA with deep eutectic solvents (DESs) for post-combustion CO₂ capture is an active area of investigation. acs.org These novel solvent systems aim to improve CO₂ absorption capacity and reduce the energy required for solvent regeneration. acs.org The corrosivity of DEA solutions and their degradation products is also a subject of ongoing research to optimize industrial processes. researchgate.net
Contribution to the Development of Research Tools and Methodologies
The widespread use of Diethanolamine has necessitated the development of various analytical methods for its detection and quantification in different matrices. These methods are crucial for quality control, environmental monitoring, and research purposes.
Several chromatographic techniques have been developed for the analysis of Diethanolamine. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed. nih.govhelixchrom.com To enhance detection, especially in complex samples like cosmetics, derivatization of DEA is often performed prior to analysis. rsc.orgresearchgate.net For instance, a micellar extraction procedure with in-situ derivatization has been developed for the extraction and analysis of DEA in cosmetic samples. rsc.org
These analytical methodologies, developed for Diethanolamine, contribute to the broader toolkit available to researchers for the analysis of amines and other polar compounds in various environmental and industrial samples.
Future Research Trajectories and Interdisciplinary Studies
The future research involving Diethanolamine is poised to expand into several interdisciplinary areas, driven by the need for more sustainable and efficient technologies.
One promising direction is the continued development of advanced solvent systems for carbon capture. The combination of DEA with ionic liquids or deep eutectic solvents presents an opportunity to design more environmentally friendly and energy-efficient CO₂ capture processes. acs.org
In materials science, the unique properties of DEA could be further exploited in the design of functional polymers and smart materials. Its ability to participate in hydrogen bonding and its role as a precursor to various heterocyclic compounds open up possibilities for creating novel materials with tailored properties. researchgate.net
Furthermore, the biological effects of Diethanolamine warrant continued investigation. Understanding the molecular mechanisms underlying its toxicity and its impact on cellular signaling pathways could provide valuable insights into cell biology and toxicology. oup.comumsha.ac.ir This research could also inform the development of safer alternatives in consumer products. The market for Diethanolamine is expected to continue to grow, driven by its diverse applications in personal care products, chemical manufacturing, and agriculture, which will likely spur further research and development. marketresearchfuture.com
Q & A
Q. What are the core principles of Cpm-dea in evaluating technical and scale inefficiencies?
this compound builds on Data Envelopment Analysis (DEA), which employs mathematical programming to assess the relative efficiency of decision-making units (DMUs) by comparing input-output ratios. The CCR ratio form (Charnes, Cooper, Rhodes) is foundational, integrating both technical and scale inefficiencies without requiring predefined weights or functional relationships . Key steps include:
- Defining input/output variables relevant to the research context.
- Applying linear programming to compute efficiency scores.
- Separating technical inefficiencies (e.g., excessive inputs) from scale inefficiencies using variable returns to scale (VRS) models. Example Framework:
| Component | Description |
|---|---|
| Input Variables | Resources consumed (e.g., time, cost, labor). |
| Output Variables | Outcomes achieved (e.g., publications, process yields). |
| Efficiency Score Range | 0 (inefficient) to 1 (fully efficient). |
Q. How should researchers design experiments to validate this compound models?
Experimental design for this compound requires iterative screening and optimization. Use a phased approach:
- Screening Phase : Identify critical variables via fractional factorial designs to reduce dimensionality .
- Optimization Phase : Apply response surface methodology (RSM) to refine variable interactions.
- Validation : Cross-validate results using bootstrapping or Monte Carlo simulations to address stochastic noise . Tip: Align objectives with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
Advanced Research Questions
Q. How can contradictions in this compound results be systematically analyzed?
Contradictions often arise from data heterogeneity or model assumptions. Address them via:
- Triangulation : Combine DEA with complementary methods (e.g., stochastic frontier analysis) to cross-verify efficiency scores .
- Sensitivity Analysis : Test how input/output weight restrictions affect results. For example, adjust the "returns to scale" assumption (increasing, constant, decreasing) to identify stability in efficiency rankings .
- Contextual Reassessment : Re-examine variable selection for alignment with the research question (e.g., removing outliers or non-discriminatory variables) .
Q. What methodological frameworks are suitable for formulating hypotheses in this compound research?
Use structured frameworks to ensure hypothesis precision:
- PICO (Population, Intervention, Comparison, Outcome):
Q. How can researchers measure and interpret scale efficiency in this compound?
Scale efficiency is derived by comparing efficiency scores under constant (CRS) and variable (VRS) returns to scale:
- Values <1 indicate scale inefficiency (operating at suboptimal size).
- Use Malmquist Productivity Indexes to track efficiency changes over time . Data Requirement: Longitudinal input-output data for dynamic analysis.
Methodological and Data Challenges
Q. What are best practices for managing chemical research data in this compound studies?
Adopt Research Data Management (RDM) protocols:
- Standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data (e.g., NMR, MS) and computational outputs .
- Metadata Tagging : Document experimental conditions (e.g., solvent purity, instrument calibration) to ensure reproducibility .
- Ethical Compliance : Anonymize sensitive data (e.g., proprietary chemical formulations) and adhere to GDPR/IRB guidelines .
Q. How can interdisciplinary approaches enhance this compound applications in chemistry?
Integrate domain-specific knowledge with DEA:
- Case Study : Combine process chemistry metrics (e.g., reaction yield, enantiomeric excess) with DEA to optimize green chemistry protocols .
- Tool Integration : Use cheminformatics software (e.g., RDKit) to automate input-output variable extraction from reaction databases .
Proposal Development and Validation
Q. What criteria should a this compound research proposal prioritize for funding approval?
Successful proposals typically include:
- Theoretical Grounding : Link to prior DEA literature (e.g., Banker et al., 1984) and justify novelty (e.g., novel variable selection for nanomaterial synthesis) .
- Methodological Transparency : Detail sample size justification, data sources (primary/secondary), and analytic software (e.g., MAXDEA, R) .
- Impact Statement : Highlight contributions to sustainability or cost reduction in chemical processes .
Q. How can researchers address peer review critiques of this compound applications?
Common critiques include overfitting or contextual irrelevance. Mitigate via:
- Robustness Checks : Re-run analyses with alternative DEA models (e.g., Slack-Based Measure).
- Comparative Analysis : Benchmark against non-parametric methods (e.g., TOPSIS) to demonstrate methodological advantages .
- Limitations Section : Explicitly discuss constraints (e.g., data granularity, assumption sensitivity) to preempt reviewer concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
